molecular formula C9H15NO B13168515 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one

1-(2-Methylpiperidin-3-yl)prop-2-en-1-one

Cat. No.: B13168515
M. Wt: 153.22 g/mol
InChI Key: UMYZZAXFYHPGSS-UHFFFAOYSA-N
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Description

1-(2-Methylpiperidin-3-yl)prop-2-en-1-one is an organic compound with the molecular formula C9H15NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one typically involves the reaction of 2-methylpiperidine with propargyl bromide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Methylpiperidin-3-yl)prop-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Uniqueness: 1-(2-Methylpiperidin-3-yl)prop-2-en-1-one is unique due to its specific structural features, such as the presence of both a piperidine ring and an enone moiety.

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-(2-methylpiperidin-3-yl)prop-2-en-1-one

InChI

InChI=1S/C9H15NO/c1-3-9(11)8-5-4-6-10-7(8)2/h3,7-8,10H,1,4-6H2,2H3

InChI Key

UMYZZAXFYHPGSS-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1)C(=O)C=C

Origin of Product

United States

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